REACTION_CXSMILES
|
[N+:1]([C:4]1[C:9]([NH2:10])=[C:8]([Cl:11])[C:7]([Cl:12])=[C:6]([Cl:13])[CH:5]=1)([O-])=O.C(O)C.Cl.C(=O)([O-])[O-].[Na+].[Na+]>O.[Fe]>[Cl:11][C:8]1[C:9]([NH2:10])=[C:4]([NH2:1])[CH:5]=[C:6]([Cl:13])[C:7]=1[Cl:12] |f:3.4.5|
|
Name
|
|
Quantity
|
17.6 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC(=C(C(=C1N)Cl)Cl)Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
93 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
140 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
TEMPERATURE
|
Details
|
the resulting suspension was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3.5 h
|
Duration
|
3.5 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ethyl acetate (2 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvents were removed under reduced pressure by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
The product was further purified by silica gel chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C=C(C1Cl)Cl)N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.9 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 70.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |